Alanine, 3-selenyl-
Overview
Description
. It is a naturally occurring amino acid and plays a crucial role in various biological processes. Its unique structure allows it to participate in redox reactions and serve as a cofactor in certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine, 3-selenyl-, can be synthesized through the reaction of alanine with selenium-containing reagents. One common method involves the reaction of L-alanine with sodium selenite in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Alanine, 3-selenyl-, involves large-scale reactions using similar principles but with optimized conditions to increase yield and purity. The process may include additional purification steps such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Alanine, 3-selenyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of Alanine, 3-selenyl-, can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of the selenium atom with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: Selenocysteine sulfoxide
Reduction: Selenocysteine hydride
Substitution: Various derivatives depending on the substituting group
Scientific Research Applications
Alanine, 3-selenyl-, has significant applications in scientific research across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Alanine, 3-selenyl-, is involved in the synthesis of selenoproteins, which are essential for antioxidant defense and thyroid hormone metabolism.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of selenium-containing compounds and in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Alanine, 3-selenyl-, exerts its effects involves its incorporation into selenoproteins. These proteins play a crucial role in redox reactions and antioxidant defense. The selenium atom in Alanine, 3-selenyl-, acts as a redox-active center, facilitating the transfer of electrons in various biochemical processes.
Molecular Targets and Pathways:
Selenoproteins: Alanine, 3-selenyl-, is incorporated into selenoproteins such as glutathione peroxidase and thioredoxin reductase.
Antioxidant Defense: These selenoproteins help in neutralizing reactive oxygen species and protecting cells from oxidative damage.
Thyroid Hormone Metabolism: Selenoproteins are involved in the metabolism of thyroid hormones, which are essential for regulating metabolism and growth.
Comparison with Similar Compounds
Cysteine: Contains a sulfur atom in place of selenium.
Methionine: Another sulfur-containing amino acid.
Selenomethionine: A selenium analog of methionine.
Properties
IUPAC Name |
(2R)-2-amino-3-selanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBPNGNEQAJSX-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[SeH] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[SeH] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Selenocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10236-58-5, 3614-08-2 | |
Record name | L-Selenocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10236-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenocysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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